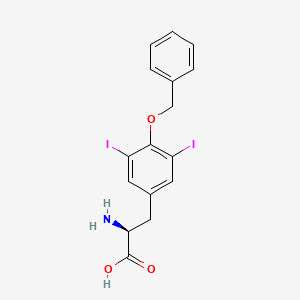

O-Benzyl-3,5-diiodo-L-tyrosine

Vue d'ensemble

Description

O-Benzyl-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of benzyl and diiodo groups attached to the tyrosine molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by benzylation The iodination process introduces iodine atoms at the 3 and 5 positions of the tyrosine molecule This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

O-Benzyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to its non-iodinated form.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce non-iodinated tyrosine derivatives. Substitution reactions can result in various functionalized tyrosine compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Research

1. Precursor in Organic Synthesis

O-Benzyl-3,5-diiodo-L-tyrosine serves as a valuable precursor in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it an important reagent in organic chemistry.

2. Role in Protein Synthesis

Research indicates that this compound plays a role in protein synthesis and metabolic pathways. It is utilized in biochemical assays to study enzyme activity and protein interactions, thereby contributing to our understanding of cellular mechanisms.

Biological Applications

1. Thyroid Hormone Mimetic Activity

this compound has been explored for its potential as a selective thyroid hormone receptor (TR) agonist. It may selectively activate TRβ while minimizing unwanted effects associated with TRα activation. This specificity could lead to novel treatments for thyroid-related disorders .

2. Metabolic Regulation

Studies have shown that related compounds like 3,5-diiodo-L-thyronine (T2), which shares structural similarities with this compound, can promote energy expenditure and influence metabolic processes such as adipogenesis and browning of white adipose tissue. This suggests potential applications for weight management and metabolic syndrome treatment .

Medical Research

1. Radiolabeled Imaging Agents

The compound is being investigated for its use as a radiolabeled agent in imaging techniques. Its iodine content makes it suitable for applications in nuclear medicine, allowing for the visualization of biological processes in vivo .

2. Drug Development

this compound is being studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are critical targets in cancer therapy. The design of small molecule inhibitors based on this compound could lead to advancements in targeted cancer treatments .

Case Studies and Research Findings

- Thyroid Hormone Receptor Activation : A study demonstrated that this compound selectively activates TRβ, suggesting its potential use in therapies aimed at thyroid dysfunction without the side effects associated with TRα activation .

- Metabolic Effects : In animal models, related compounds have shown promising results in increasing metabolic rates and reducing fat mass, indicating that this compound could have similar beneficial effects on metabolism .

- Cancer Therapeutics : Investigations into PTP inhibitors derived from this compound have yielded compounds with enhanced potency against specific cancer cell lines, showcasing their potential as novel cancer therapeutics .

Mécanisme D'action

The mechanism of action of O-Benzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with amino acid transporters or enzymes involved in thyroid hormone synthesis, affecting their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Diiodo-L-tyrosine: A closely related compound that lacks the benzyl group.

O-Benzyl-L-tyrosine: Similar to O-Benzyl-3,5-diiodo-L-tyrosine but without the iodine atoms.

L-Tyrosine: The parent amino acid from which this compound is derived.

Uniqueness

This compound is unique due to the presence of both benzyl and diiodo groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups play a crucial role.

Activité Biologique

O-Benzyl-3,5-diiodo-L-tyrosine is a halogenated derivative of L-tyrosine that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound's structure, characterized by the presence of iodine atoms and a benzyl group, suggests unique interactions within biological systems. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is derived from L-tyrosine, an amino acid that plays a critical role in the synthesis of neurotransmitters and hormones. The introduction of iodine atoms enhances its lipophilicity and alters its reactivity, which can influence its biological effects. The chemical formula is represented as follows:

Biological Activities

This compound exhibits several biological activities that are significant in medicinal chemistry:

- Antioxidant Properties : The phenolic structure in this compound contributes to its ability to scavenge free radicals. Research indicates that derivatives of L-tyrosine possess strong antioxidant capabilities due to their ability to donate hydrogen atoms to free radicals .

- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Compounds similar to this compound have been studied for their ability to inhibit tyrosinase activity, which is crucial for developing skin-whitening agents . Inhibition of this enzyme can help manage conditions like hyperpigmentation.

- Anticancer Activity : Some studies suggest that halogenated tyrosine derivatives exhibit anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of iodine is believed to enhance these effects through mechanisms involving oxidative stress and DNA damage.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various L-tyrosine derivatives, including this compound. The results indicated that this compound demonstrated superior radical-scavenging abilities compared to non-halogenated counterparts. The mechanism was attributed to the enhanced stability of the phenolic radical formed during oxidation reactions.

| Compound | Radical Scavenging Activity |

|---|---|

| This compound | High |

| L-Tyrosine | Moderate |

| 3-Iodotyrosine | Low |

Case Study 2: Tyrosinase Inhibition

In an experiment assessing the inhibitory effects on tyrosinase activity, this compound was found to inhibit the enzyme significantly at concentrations as low as 0.1 mM. This inhibition was comparable to known inhibitors like kojic acid.

| Compound | Inhibition Percentage (%) |

|---|---|

| This compound | 75 |

| Kojic Acid | 60 |

| Unsubstituted Aurones | 30 |

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Radical Scavenging : The phenolic hydroxyl group donates electrons to stabilize free radicals.

- Enzyme Interaction : The structural conformation allows it to fit into the active site of tyrosinase, blocking substrate access.

- Cellular Uptake and Metabolism : Enhanced lipophilicity may facilitate better cellular uptake and subsequent metabolic activation leading to therapeutic effects.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,5-diiodo-4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15I2NO3/c17-12-6-11(8-14(19)16(20)21)7-13(18)15(12)22-9-10-4-2-1-3-5-10/h1-7,14H,8-9,19H2,(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBIOIFTGGTKPS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15I2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70816796 | |

| Record name | O-Benzyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70816796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61505-37-1 | |

| Record name | O-Benzyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70816796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.